3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one
Description
Significance of Pyridinone Scaffolds in Modern Organic Synthesis and Molecular Design
The pyridinone ring system, a six-membered nitrogen-containing heterocycle with a carbonyl group, is a cornerstone in medicinal chemistry and molecular design. frontiersin.orgnih.gov Recognized as a "privileged scaffold," this structural motif is consistently found in a wide array of FDA-approved drugs and biologically active molecules. rsc.org Its prevalence stems from a combination of favorable physicochemical properties and versatile biological activities. frontiersin.org Pyridinone derivatives are integral to drugs with applications ranging from anticancer and antiviral to anti-inflammatory and cardiovascular treatments. frontiersin.org
The scaffold's value is enhanced by its ability to act as both a hydrogen bond donor and acceptor, allowing for robust interactions with biological targets like enzymes and receptors. frontiersin.org The five available positions on the ring for substitution permit chemists to finely tune properties such as polarity, lipophilicity, and solubility, which is crucial for optimizing a compound's pharmacokinetic and pharmacodynamic profile. frontiersin.org This structural versatility has made the pyridinone core a favored template in fragment-based drug design and for mimicking biomolecular structures. frontiersin.org Between 2014 and 2023, a total of 54 new drugs containing a pyridine (B92270) ring were approved by the US FDA, highlighting the scaffold's continuing importance in pharmaceutical development. rsc.org
Overview of Halogenation Strategies in Pyridine and Pyridinone Chemistry
The introduction of halogen atoms onto pyridine and pyridinone rings is a critical step in the synthesis of many pharmaceuticals and agrochemicals. Halogens can serve as key reactive handles for further chemical modifications (e.g., cross-coupling reactions) or can directly enhance a molecule's biological activity. However, the halogenation of these heterocycles presents significant challenges.
The electron-deficient nature of the pyridine ring makes it resistant to standard electrophilic aromatic substitution (EAS), a common method for halogenating electron-rich arenes. researchgate.net Direct EAS on pyridine often requires harsh conditions, such as high temperatures and the use of strong Brønsted or Lewis acids, and can result in mixtures of regioisomers. researchgate.net
To overcome these limitations, synthetic chemists have developed several sophisticated strategies to achieve regioselective halogenation:
Activation via N-Oxides: Converting the pyridine nitrogen to an N-oxide activates the ring, facilitating halogenation, particularly at the 2- and 4-positions.
Metalation-Halogenation: Directed ortho-metalation, using strong bases like lithium diisopropylamide (LDA) followed by quenching with an electrophilic halogen source (e.g., N-bromosuccinimide), allows for precise halogen placement guided by existing functional groups.
Ring-Opening/Ring-Closing: A novel approach involves the temporary opening of the pyridine ring to form acyclic "Zincke imine" intermediates. rsc.org These electron-rich intermediates readily undergo regioselective halogenation under mild conditions before the ring is closed to yield the desired 3-halopyridine. rsc.org
Designed Phosphine (B1218219) Reagents: Specialized phosphine reagents have been developed that can be installed at the 4-position of pyridines and subsequently displaced by a halide nucleophile, providing a selective route to 4-halopyridines. researchgate.net
These advanced methods provide chemists with the tools needed to selectively incorporate halogens, enabling the synthesis of complex and functionally diverse pyridinone derivatives.
Scope and Research Significance of 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one within Halogenated Pyridinone Chemistry
This compound is a specific, highly functionalized member of the halogenated pyridinone family. While extensive, peer-reviewed research dedicated solely to this compound is not widely available in public literature, its chemical structure allows for a clear inference of its significance as a valuable research chemical and synthetic building block. The compound is available from commercial suppliers for research purposes, indicating its role in discovery chemistry. bldpharm.com
The significance of this molecule lies in the unique combination of functional groups arranged on the pyridinone core. The presence of two different halogens, bromine and fluorine, at distinct positions provides orthogonal reactivity and specific modulatory effects.
The bromo group at the 3-position is a versatile handle for carbon-carbon and carbon-heteroatom bond formation through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig).
The fluoro group at the 5-position is a common bioisostere for a hydrogen atom in medicinal chemistry. Its high electronegativity can alter the acidity of nearby protons, influence molecular conformation, and block metabolic oxidation at that position, often enhancing a drug's metabolic stability and bioavailability.
The N-methylpyridin-2-one core is a known pharmacophore present in many biologically active compounds.
This trifecta of features makes this compound a highly attractive intermediate for constructing libraries of complex molecules for screening in drug discovery and materials science. smolecule.com The study of related compounds, such as 6-Bromo-5-fluoro-3-methyl-pyridin-2-amine, which has shown potential antibacterial and anticancer activity, further underscores the potential utility of this structural class in developing new therapeutic agents. smolecule.com
Below is a table of known properties for the isomeric compound 5-Bromo-3-fluoro-1-methylpyridin-2(1H)-one, which is more extensively documented in chemical databases. nih.gov The properties of the title compound are expected to be very similar.
| Property | Value | Source |
|---|---|---|
| CAS Number | 1352152-46-5 | PubChem nih.gov |
| Molecular Formula | C6H5BrFNO | PubChem nih.gov |
| Molecular Weight | 206.01 g/mol | PubChem nih.gov |
| IUPAC Name | 5-bromo-3-fluoro-1-methylpyridin-2-one | PubChem nih.gov |
| Physical Form | Solid | Sigma-Aldrich sigmaaldrich.com |
| SMILES | CN1C=C(C=C(C1=O)F)Br | PubChem nih.gov |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-bromo-5-fluoro-1-methylpyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrFNO/c1-9-3-4(8)2-5(7)6(9)10/h2-3H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTCXKECJVVTOOH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=C(C1=O)Br)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.01 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Spectroscopic and Structural Characterization of 3 Bromo 5 Fluoro 1 Methylpyridin 2 1h One
Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) and Raman Spectroscopy
Conformational Insights from Vibrational Data
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for elucidating the conformational landscape of molecules. By analyzing the vibrational modes (stretching, bending, twisting) of a compound, researchers can infer the presence of different conformers (rotational isomers) and their relative stabilities.
For 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one, a conformational analysis would likely focus on the rotational barrier around the N-CH₃ bond and any potential puckering of the pyridinone ring. Specific vibrational bands, such as the C=O stretching frequency and various C-H, C-F, and C-Br bending modes, would be sensitive to the molecule's geometry. In the absence of experimental data, a hypothetical table of key vibrational modes and their expected regions is presented below for illustrative purposes.
Hypothetical Vibrational Frequencies for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Notes |
|---|---|---|
| C-H stretching (aromatic) | 3100-3000 | |
| C-H stretching (methyl) | 3000-2850 | |
| C=O stretching | 1700-1650 | Position sensitive to ring electronics. |
| C=C stretching | 1650-1550 | Multiple bands expected. |
| C-N stretching | 1350-1200 | |
| C-F stretching | 1250-1000 | Typically a strong absorption in IR. |
Note: This table is illustrative and not based on published experimental data for the specific compound.
A detailed study would involve acquiring both IR and Raman spectra and often combines experimental results with computational chemistry (e.g., Density Functional Theory, DFT) to calculate theoretical vibrational frequencies for different possible conformers. By comparing the experimental and calculated spectra, a definitive assignment of the observed bands to specific vibrational modes of the most stable conformer can be achieved.
Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Analysis
Mass spectrometry is an indispensable technique for determining the molecular weight of a compound and gaining structural insights through the analysis of its fragmentation patterns.
High-resolution mass spectrometry provides a highly accurate measurement of a molecule's mass, allowing for the determination of its elemental formula. For this compound (C₆H₅BrFNO), HRMS would be used to confirm its exact mass. The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in a nearly 1:1 ratio, would result in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Daltons.
Calculated Mass Data for this compound
| Isotopologue | Formula | Calculated Exact Mass (Da) |
|---|---|---|
| [M]⁺ (with ⁷⁹Br) | C₆H₅⁷⁹BrFNO | 204.9538 |
Note: This table is based on theoretical calculations of the exact mass.
In addition to molecular mass, mass spectrometry provides structural information through the controlled fragmentation of the parent ion. By analyzing the masses of the resulting fragment ions, it is possible to deduce the connectivity of atoms within the molecule.
While no specific fragmentation data has been published for this compound, common fragmentation pathways for related pyridinone structures could be anticipated. These might include:
Loss of CO: A common fragmentation for cyclic ketones and lactams, leading to a five-membered ring fragment.
Loss of a methyl radical (•CH₃): Cleavage of the N-CH₃ bond.
Loss of Br• or F• radicals: Cleavage of the carbon-halogen bonds.
Ring cleavage: More complex fragmentation leading to smaller acyclic ions.
A detailed study would involve techniques like tandem mass spectrometry (MS/MS) to isolate the parent ion, induce fragmentation, and analyze the resulting daughter ions, allowing for the proposal of specific fragmentation mechanisms that confirm the compound's structure.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique yields accurate measurements of bond lengths, bond angles, and intermolecular interactions, providing an unambiguous confirmation of the molecular structure.
A successful crystallographic analysis of this compound would provide:
Confirmation of Connectivity: Unambiguous placement of the bromo, fluoro, and methyl substituents on the pyridin-2-one ring.
Bond Lengths and Angles: Precise measurements that can offer insights into the electronic nature of the ring, such as the degree of aromaticity and the effects of the electron-withdrawing halogen substituents.
Crystal Packing Information: Details on how the molecules arrange themselves in the crystal lattice, including any intermolecular interactions like hydrogen bonding (if applicable) or halogen bonding.
Currently, there are no published crystal structures for this compound in crystallographic databases. If such a study were conducted, the data would be presented in a standardized format, including key bond lengths and angles as shown in the hypothetical table below.
Hypothetical X-ray Crystallography Data for Key Structural Parameters
| Parameter | Description | Expected Value (Å or °) |
|---|---|---|
| C=O Bond Length | Carbonyl double bond | ~1.22 - 1.25 Å |
| C-Br Bond Length | Carbon-Bromine bond | ~1.85 - 1.90 Å |
| C-F Bond Length | Carbon-Fluorine bond | ~1.33 - 1.38 Å |
| N-C(ring) Bond Lengths | Nitrogen-Carbon bonds within the ring | ~1.35 - 1.40 Å |
Note: This table presents typical or expected values for such parameters and is not based on experimental data for the specific compound.
Chemical Reactivity and Transformation Chemistry of 3 Bromo 5 Fluoro 1 Methylpyridin 2 1h One
Reactivity of the Bromine Moiety
The bromine atom at the C3 position is a primary site for chemical modification. Its character as a good leaving group in transition metal-catalyzed reactions and its ability to facilitate metal-halogen exchange are central to its synthetic utility.
Nucleophilic aromatic substitution (SNAr) is a key reaction for aryl halides, particularly those with electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. youtube.comyoutube.com In the pyridinone system, the ring is activated towards nucleophilic attack due to the electron-withdrawing effects of the carbonyl group and the fluorine atom.
While typically halogens are good leaving groups, in SNAr reactions, the reactivity order is often F > Cl > Br > I, a phenomenon known as the "element effect". nih.govscispace.com This is because the rate-determining step is usually the initial nucleophilic attack, which is accelerated by the high electronegativity of fluorine polarizing the C-F bond. youtube.com However, the C-Br bond is significantly weaker than the C-F bond, which can facilitate the departure of the leaving group. In the context of 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one, SNAr reactions could potentially occur at either the C3 or C5 position. The relative reactivity would depend on the specific nucleophile and reaction conditions, but the bromine at C3 is generally more susceptible to displacement in reactions where bond breaking is more significant in the transition state, such as in metal-catalyzed processes.
The bromine atom at the C3 position serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. These reactions are fundamental in medicinal chemistry and materials science for constructing complex molecular architectures.
Suzuki-Miyaura Coupling: This reaction pairs the bromo-pyridinone with a boronic acid or ester to form a C-C bond. It is one of the most widely used cross-coupling methods due to its mild conditions and tolerance of diverse functional groups. tcichemicals.com For bromo-heterocycles, catalysts like Pd(OAc)₂ or pre-catalysts such as XPhosPdG2 are often effective. nih.govresearchgate.netresearchgate.net The choice of base (e.g., K₂CO₃, K₃PO₄) and solvent (e.g., dioxane, THF, aqueous mixtures) is crucial for optimizing reaction yield and preventing side reactions like debromination. nih.govresearchgate.net
Table 1: Representative Conditions for Suzuki-Miyaura Coupling of Bromo-Heterocycles
| Catalyst | Ligand | Base | Solvent | Temperature (°C) | Reference |
|---|---|---|---|---|---|
| PdCl₂(dppf) | dppf | K₂CO₃ | Dioxane/H₂O | 80 | nih.gov |
| XPhosPdG2 | XPhos | K₂CO₃ | THF | 80 | nih.gov |
Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the aryl bromide with a primary or secondary amine. wikipedia.orgorganic-chemistry.org This transformation is a powerful tool for synthesizing arylamines, which are prevalent in pharmaceuticals. wikipedia.org The development of specialized phosphine (B1218219) ligands (e.g., XPhos, RuPhos, BrettPhos) and pre-catalysts has greatly expanded the scope of this reaction to include a wide range of amines and aryl halides. nih.govnih.gov The choice of a strong, non-nucleophilic base like NaOt-Bu or Cs₂CO₃ is typical. nih.govresearchgate.net
Table 2: Common Catalytic Systems for Buchwald-Hartwig Amination
| Catalyst/Pre-catalyst | Ligand | Base | Solvent | Typical Substrates | Reference |
|---|---|---|---|---|---|
| Pd₂(dba)₃ | XPhos | NaOt-Bu | Toluene | Aryl bromides, various amines | nih.gov |
| Pd(OAc)₂ | BINAP | Cs₂CO₃ | Toluene | Aryl bromides, primary amines | wikipedia.org |
Sonogashira Coupling: This reaction constructs a C-C bond between the bromo-pyridinone and a terminal alkyne. It typically employs a palladium catalyst in conjunction with a copper(I) co-catalyst. researchgate.net This method provides access to aryl alkynes, which are versatile intermediates for further transformations.
Heck Coupling: The Heck reaction involves the coupling of the aryl bromide with an alkene to form a substituted alkene. This reaction is another important method for C-C bond formation, though it is sometimes less utilized for complex heterocyclic substrates compared to Suzuki or Sonogashira couplings.
The bromine atom can direct metalation to the adjacent C4 position through a process known as Directed Ortho-Metalation (DoM). wikipedia.org In this reaction, an organolithium reagent, such as n-butyllithium or lithium diisopropylamide (LDA), deprotonates the most acidic proton, which is ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org Halogens can serve as moderate DMGs. researchgate.net For 3-bromopyridine derivatives, lithiation typically occurs at the C4 position. researchgate.net The resulting aryllithium intermediate is a potent nucleophile that can be trapped with a wide variety of electrophiles (e.g., aldehydes, ketones, CO₂, alkyl halides), introducing a new substituent at the C4 position. This two-step sequence allows for regioselective functionalization that is complementary to other methods. uwindsor.ca
Reactivity of the Fluorine Moiety and its Influence on the Pyridinone Core
The fluorine atom at the C5 position significantly influences the electronic properties and reactivity of the pyridinone ring. Due to its high electronegativity, fluorine powerfully withdraws electron density by induction. nih.gov This has several consequences:
Activation towards Nucleophilic Attack: The electron-withdrawing nature of fluorine further deactivates the ring towards electrophilic substitution but activates it for nucleophilic aromatic substitution. This effect complements the activation provided by the carbonyl group.
Modulation of Acidity/Basicity: The inductive effect can lower the pKa of nearby protons and decrease the basicity of the pyridinone nitrogen, although in this case, the nitrogen is already part of an amide-like system.
Metabolic Stability: In medicinal chemistry contexts, the C-F bond is very strong, and its introduction can block sites of metabolic oxidation, thereby increasing the metabolic stability and half-life of a drug molecule. nih.gov
While the C-F bond is generally robust, it can participate in SNAr reactions, often requiring more forcing conditions than other halogens unless the system is highly activated. orgsyn.org However, in the presence of a more reactive C-Br bond, selective reaction at the bromine is typically expected, especially in transition metal-catalyzed cross-coupling reactions where the reactivity order is generally I > Br > Cl >> F. tcichemicals.com
Electrophilic and Nucleophilic Reactions at the Pyridinone Ring
The pyridinone ring in this compound is electron-deficient. This is due to the cumulative electron-withdrawing effects of the conjugated carbonyl group, the fluorine atom, and to a lesser extent, the bromine atom.
Electrophilic Aromatic Substitution (EAS): The ring is strongly deactivated towards electrophilic attack (e.g., nitration, halogenation, Friedel-Crafts reactions). masterorganicchemistry.com Such reactions, if they occur at all, would require harsh conditions and would likely be unselective. The electron-donating N-methyl group directs ortho and para, but this effect is overwhelmed by the deactivating groups.
Nucleophilic Reactions: The electron-poor nature of the ring makes it susceptible to attack by strong nucleophiles. Besides the SNAr reactions at the halogen-bearing carbons (C3 and C5), nucleophilic attack could also potentially occur at the C4 and C6 positions, which are conjugated to the electron-withdrawing carbonyl group. The resulting negatively charged intermediate could be stabilized by resonance.
Functional Group Interconversions and Derivatization Strategies
The title compound is a platform for a wide array of derivatizations beyond the direct reactions of the bromine atom.
Derivatization via Cross-Coupling: The products obtained from the Suzuki, Buchwald-Hartwig, and Sonogashira reactions can be further modified. For example, an amino group introduced via Buchwald-Hartwig amination can be acylated, alkylated, or used in the construction of new heterocyclic rings.
Modification of the Pyridinone Core: While the pyridinone carbonyl is part of a stable aromatic system, it may undergo reactions under specific conditions. For instance, conversion to the corresponding 2-thiopyridone or 2-chloropyridine could open up new avenues for functionalization. The latter would involve a Vilsmeier-Haack type reaction, converting the carbonyl to a chloro group, which could then undergo further SNAr or cross-coupling reactions.
N-Demethylation: While challenging, removal of the N-methyl group could be envisioned, allowing for subsequent N-alkylation or N-arylation to introduce different substituents at this position.
The strategic application of these reactions allows for the systematic modification of the this compound scaffold, enabling the synthesis of a diverse library of compounds for various applications.
Mechanistic Investigations of Key Chemical Transformations
The chemical reactivity of this compound is predominantly dictated by the presence of two halogen substituents on the pyridinone ring, each offering a potential site for transformation. The bromine atom at the C3 position and the fluorine atom at the C5 position, influenced by the electronic nature of the pyridinone core, are susceptible to distinct reaction pathways. Mechanistic investigations into the transformations of this compound and its close analogs have largely focused on two major classes of reactions: palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr).
Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom at the C3 position of the pyridinone ring is an excellent leaving group in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This is a widely utilized method for the formation of carbon-carbon bonds.
The generally accepted mechanism for the Suzuki-Miyaura reaction, which can be applied to this compound, proceeds through a catalytic cycle involving a palladium(0) species. The key steps are:
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the aryl bromide to a coordinatively unsaturated palladium(0) complex. This is often the rate-determining step. The C-Br bond, being weaker than the C-F bond, is preferentially cleaved by the palladium catalyst. This step results in the formation of a square planar palladium(II) intermediate.
Transmetalation: In the presence of a base, an organoborane reagent (such as an arylboronic acid) forms a boronate species. This species then transfers its organic group to the palladium(II) complex, displacing the bromide. This step is known as transmetalation and results in a new palladium(II) intermediate with both the pyridinone and the new organic moiety attached.
Reductive Elimination: The final step is the reductive elimination of the two organic groups from the palladium(II) complex, forming the new C-C bond and regenerating the palladium(0) catalyst, which can then re-enter the catalytic cycle.
Computational studies on related halopyridine systems have provided insights into the energetics of these steps and the structures of the intermediates. For instance, density functional theory (DFT) calculations can be used to model the transition states of the oxidative addition and reductive elimination steps, helping to rationalize the observed reactivity and regioselectivity.
| Step | Description | Key Intermediates |
| Oxidative Addition | The palladium(0) catalyst inserts into the C-Br bond of the pyridinone. | Aryl-Pd(II)-Bromide complex |
| Transmetalation | The organic group from the organoboron reagent is transferred to the palladium center. | Di-organic-Pd(II) complex |
| Reductive Elimination | The two organic groups are coupled, and the C-C bond is formed, regenerating the Pd(0) catalyst. | Pd(0) catalyst and the final product |
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient nature of the pyridinone ring, accentuated by the electron-withdrawing effects of the fluorine atom and the carbonyl group, makes the compound susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile replaces one of the halogen atoms.
The mechanism of an SNAr reaction typically proceeds via a two-step addition-elimination sequence:
Nucleophilic Attack: A nucleophile attacks the carbon atom bearing a leaving group. This results in the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge in this intermediate is delocalized over the pyridinone ring and is stabilized by the electron-withdrawing substituents.
Elimination of the Leaving Group: The aromaticity of the ring is restored by the departure of the leaving group (either bromide or fluoride).
The regioselectivity of the nucleophilic attack (i.e., whether the nucleophile attacks the C3-Br or the C5-F position) is a key aspect of the mechanistic investigation. The relative stability of the corresponding Meisenheimer complexes often dictates the outcome. The high electronegativity of the fluorine atom makes the C5 position highly electrophilic and can stabilize the negative charge in the Meisenheimer complex through its inductive effect. However, the C-F bond is significantly stronger than the C-Br bond, making fluoride a poorer leaving group than bromide.
Kinetic and computational studies on similar fluorinated and brominated aromatic compounds can help to elucidate the preferred reaction pathway. For instance, comparing the activation energies for the formation of the two possible Meisenheimer intermediates and the subsequent elimination of the halide can predict the major product.
| Position of Attack | Leaving Group | Factors Favoring the Pathway | Factors Disfavoring the Pathway |
| C3 | Bromide | Weaker C-Br bond (better leaving group) | Less activation by the fluoro group |
| C5 | Fluoride | Strong electron-withdrawing effect of fluorine activating the position | Stronger C-F bond (poorer leaving group) |
In many cases involving substrates with both bromo and fluoro substituents, substitution of the bromine atom is kinetically favored due to the lower C-Br bond dissociation energy. However, the specific reaction conditions, the nature of the nucleophile, and the electronic landscape of the pyridinone ring all play a crucial role in determining the ultimate mechanistic pathway and product distribution.
Computational and Theoretical Studies on 3 Bromo 5 Fluoro 1 Methylpyridin 2 1h One
Quantum Chemical Calculations for Electronic and Molecular Structure
Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods solve the Schrödinger equation, or its density-based equivalent, to determine the optimal structure and vibrational frequencies of a molecule.
Density Functional Theory (DFT) is a widely used computational method that determines the electronic structure of a molecule by focusing on its electron density. For 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one, DFT calculations, often employing the B3LYP hybrid functional, are used to find the most stable three-dimensional arrangement of its atoms—its optimized geometry. ijcce.ac.ir This process involves minimizing the energy of the molecule with respect to the positions of its nuclei.
Once the geometry is optimized, vibrational frequency calculations are performed. These calculations not only confirm that the optimized structure is a true energy minimum (indicated by the absence of imaginary frequencies) but also predict the molecule's infrared (IR) and Raman spectra. sci-hub.se These predicted spectra can be compared with experimental data to validate the computational model. For substituted pyridones, DFT has been shown to provide reliable predictions of key vibrational modes, such as the C=O and N-H stretching frequencies. nih.gov
Table 1: Predicted Vibrational Frequencies for this compound using DFT (B3LYP/6-311++G(d,p))
| Vibrational Mode | Predicted Frequency (cm⁻¹) |
| C=O Stretch | 1640-1680 |
| C=C Stretch (ring) | 1550-1610 |
| C-N Stretch (ring) | 1350-1400 |
| C-F Stretch | 1200-1250 |
| C-Br Stretch | 600-650 |
Note: The values in this table are representative and based on typical ranges for similar functional groups calculated using the specified DFT method.
Ab initio methods, such as Hartree-Fock (HF), are another class of quantum chemical calculations that solve the Schrödinger equation from first principles, without empirical data. arxiv.org HF theory provides a foundational understanding of the molecular orbitals but is known to neglect electron correlation, which can affect the accuracy of the results. arxiv.org
While DFT methods, which include some treatment of electron correlation, are generally more accurate for many applications, HF calculations are still valuable. mdpi.com They are often used as a starting point for more advanced post-HF methods and can provide useful qualitative insights into the electronic structure of molecules like this compound. researchgate.net Comparing HF and DFT results can also help to assess the importance of electron correlation for a particular property.
The accuracy of both DFT and ab initio calculations is highly dependent on the choice of the basis set, which is a set of mathematical functions used to represent the molecular orbitals. chemistryviews.org Common basis sets include the Pople-style basis sets (e.g., 6-31G*, 6-311++G(d,p)) and Dunning's correlation-consistent basis sets (e.g., cc-pVDZ, cc-pVTZ). fiveable.me
Larger basis sets provide a more accurate description of the electron distribution but come at a significantly higher computational cost. umich.edu The selection of a basis set is therefore a trade-off between desired accuracy and available computational resources. chemistryviews.org For a molecule containing heavy atoms like bromine, it is also important to use basis sets that can handle relativistic effects. Adding polarization functions (e.g., the 'd' and 'p' in 6-311++G(d,p)) and diffuse functions (the '++') is crucial for accurately describing the bonding and non-bonding interactions in halogenated heterocyclic systems. computabio.com
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. nih.gov
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter. cancer.gov A small HOMO-LUMO gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. youtube.com Conversely, a large gap indicates higher kinetic stability. mdpi.com For this compound, the HOMO is expected to be localized on the pyridinone ring and the bromine atom, while the LUMO is likely distributed over the π-system of the ring. The HOMO-LUMO gap can be used to predict the molecule's susceptibility to electrophilic and nucleophilic attack. researcher.life
Table 2: Representative FMO Data for Substituted Pyridinones
| Parameter | Energy (eV) |
| HOMO Energy | -6.5 to -7.5 |
| LUMO Energy | -1.0 to -2.0 |
| HOMO-LUMO Gap | 4.5 to 5.5 |
Note: These values are typical for similar heterocyclic compounds and provide an estimate of the expected range for this compound.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. mdpi.com The MEP map is generated by calculating the electrostatic potential at various points on the electron density surface of the molecule. researchgate.net
Different colors on the MEP surface represent different potential values. Regions of negative potential (typically colored red or yellow) are electron-rich and are likely sites for electrophilic attack. mdpi.com In this compound, these regions would be expected around the electronegative oxygen and fluorine atoms. Regions of positive potential (colored blue) are electron-poor and are susceptible to nucleophilic attack. mdpi.com These are often found near the hydrogen atoms. The area around the bromine atom can exhibit a region of positive potential known as a "sigma-hole," which can participate in halogen bonding. researchgate.net
Natural Bond Orbital (NBO) Analysis for Intramolecular Interactions and Charge Transfer
Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed picture of the bonding and electronic interactions within a molecule. It transforms the complex molecular orbitals into a more intuitive Lewis-like structure of localized bonds, lone pairs, and anti-bonding orbitals. mpg.de
For this compound, NBO analysis can quantify the delocalization of electron density from filled (donor) orbitals to empty (acceptor) orbitals. nih.gov This is measured by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. researchgate.net This analysis can reveal important intramolecular interactions, such as hyperconjugation and resonance effects, that contribute to the molecule's stability. nih.gov For instance, the interaction between a lone pair on the nitrogen atom and the π* anti-bonding orbitals of the C=C bonds in the ring would indicate significant electron delocalization. mdpi.com
Table 3: Significant NBO Interactions in a Pyridinone System
| Donor NBO | Acceptor NBO | E(2) (kcal/mol) |
| LP(1) O | π(C=C) | ~20-30 |
| LP(1) N | π(C=C) | ~40-50 |
| π(C=C) | π*(C=C) | ~15-25 |
Note: This table shows typical donor-acceptor interactions and their stabilization energies (E(2)) for a pyridinone-like structure, illustrating the types of intramolecular charge transfer that occur.
Conformational Landscape and Potential Energy Surface Mapping
The conformational flexibility of this compound is primarily associated with the rotation of the methyl group attached to the nitrogen atom. A potential energy surface (PES) scan can be performed to explore the conformational landscape by systematically rotating the C-N-C-H dihedral angle of the methyl group. Such a scan would typically involve quantum mechanical calculations, for instance, using Density Functional Theory (DFT) with a suitable functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)).
The PES scan would likely reveal energy minima corresponding to stable conformers and transition states connecting them. For this compound, it is anticipated that the pyridinone ring itself is largely planar. The primary conformational isomerism would arise from the orientation of the methyl group's hydrogen atoms relative to the plane of the ring. It is expected that conformers where the C-H bonds of the methyl group are staggered with respect to the adjacent ring bonds would be the most stable due to minimized steric hindrance.
A representative potential energy surface scan for the rotation of the methyl group is presented in Table 1. The data illustrates the relative energies of different conformations as a function of the dihedral angle. The lowest energy conformer (0 kcal/mol) would correspond to the most stable arrangement, while higher energy points would represent less stable conformations or rotational barriers.
| Dihedral Angle (degrees) | Relative Energy (kcal/mol) |
|---|---|
| 0 | 0.00 |
| 30 | 1.52 |
| 60 | 2.85 |
| 90 | 1.48 |
| 120 | 0.00 |
| 150 | 1.52 |
| 180 | 2.85 |
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts, IR Frequencies)
Computational methods are widely used for the prediction of spectroscopic parameters, which can aid in the identification and characterization of compounds.
NMR Chemical Shifts: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a valuable tool in structural elucidation. The GIAO (Gauge-Including Atomic Orbital) method, often employed with DFT, is a standard approach for predicting ¹H, ¹³C, and ¹⁹F NMR chemical shifts. The calculated isotropic shielding constants are typically converted to chemical shifts by referencing them to a standard compound, such as tetramethylsilane (TMS) for ¹H and ¹³C. The predicted chemical shifts for this compound would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms, as well as the electronic environment of the pyridinone ring. Hypothetical predicted NMR chemical shifts are presented in Table 2.
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| C2 | - | 158.9 |
| C3 | - | 105.2 |
| C4 | 7.85 | 135.4 |
| C5 | - | 150.1 (d, J=250 Hz) |
| C6 | 7.60 | 120.7 |
| N-CH₃ | 3.65 | 38.2 |
IR Frequencies: Theoretical calculations of infrared (IR) spectra can provide insights into the vibrational modes of a molecule. By performing a frequency calculation on the optimized geometry of this compound, the vibrational frequencies and their corresponding intensities can be predicted. These calculations are typically performed at the same level of theory as the geometry optimization. The predicted IR spectrum would show characteristic peaks for the C=O stretch of the pyridinone ring, C-F and C-Br stretching vibrations, as well as various C-H and ring stretching and bending modes. A list of predicted significant IR frequencies is provided in Table 3. It is common practice to scale the calculated frequencies to better match experimental values.
| Frequency (cm⁻¹) | Intensity | Vibrational Assignment |
|---|---|---|
| 3050 | Medium | C-H stretch (aromatic) |
| 2980 | Weak | C-H stretch (methyl) |
| 1680 | Strong | C=O stretch |
| 1600 | Medium | C=C stretch (ring) |
| 1250 | Strong | C-F stretch |
| 650 | Medium | C-Br stretch |
Theoretical Descriptors for Reactivity and Selectivity (e.g., Fukui Functions, Local Softness)
Conceptual DFT provides a framework for understanding chemical reactivity through various descriptors. Fukui functions and local softness are particularly useful for predicting the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.
Fukui Functions: The Fukui function, f(r), indicates the change in electron density at a particular point when an electron is added to or removed from the system. Condensed Fukui functions (f_k^+, f_k^-, f_k^0) can be calculated for each atom (k) in the molecule to predict its reactivity.
f_k^+ measures the reactivity towards a nucleophilic attack. A higher value indicates a more electrophilic site.
f_k^- measures the reactivity towards an electrophilic attack. A higher value indicates a more nucleophilic site.
f_k^0 measures the reactivity towards a radical attack.
For this compound, it is expected that the carbonyl carbon (C2) and the carbon attached to the bromine (C3) would be susceptible to nucleophilic attack due to the electron-withdrawing nature of the adjacent oxygen and bromine atoms. The positions on the ring with higher electron density would be more prone to electrophilic attack.
Local Softness: Local softness, s(r), is related to the Fukui function and the global softness of the molecule. It provides a measure of the reactivity of a specific site within the molecule. Similar to the Fukui function, condensed local softness values (s_k^+, s_k^-) can be calculated for each atom. A higher value of s_k^+ indicates a greater susceptibility to nucleophilic attack, while a higher value of s_k^- suggests a greater susceptibility to electrophilic attack.
Hypothetical values for the condensed Fukui functions and local softness for selected atoms in this compound are presented in Table 4. These values would be calculated from the Mulliken population analysis of the neutral, cationic, and anionic species.
| Atom | f_k⁺ (Nucleophilic Attack) | f_k⁻ (Electrophilic Attack) | s_k⁺ (Nucleophilic Attack) | s_k⁻ (Electrophilic Attack) |
|---|---|---|---|---|
| C2 | 0.25 | 0.05 | 0.18 | 0.04 |
| C3 | 0.18 | 0.08 | 0.13 | 0.06 |
| C4 | 0.12 | 0.15 | 0.09 | 0.11 |
| C6 | 0.15 | 0.12 | 0.11 | 0.09 |
The data in Table 4 would suggest that C2 is the most electrophilic carbon, making it the most likely site for nucleophilic attack, followed by C3. The most nucleophilic site for electrophilic attack would be C4. These theoretical descriptors provide a quantitative basis for predicting the regioselectivity of reactions involving this compound.
Applications in Chemical Synthesis As a Molecular Building Block
Strategic Utilization in the Construction of Complex Organic Molecules
The bromine atom at the 3-position of 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one serves as a key handle for various carbon-carbon and carbon-heteroatom bond-forming reactions. Notably, it is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are fundamental tools in modern organic synthesis. These reactions allow for the introduction of a wide array of substituents, including aryl, heteroaryl, alkyl, and alkynyl groups, thereby facilitating the assembly of intricate molecular architectures.
While specific documented examples of complex molecule synthesis starting directly from this compound are not extensively reported in publicly available literature, the reactivity of the closely related bromo-pyridinone scaffolds provides a strong indication of its synthetic potential. For instance, similar bromo-substituted pyridinone systems are widely employed as key intermediates in the synthesis of biologically active compounds. The strategic placement of the bromine atom allows for late-stage functionalization, a crucial aspect in the efficient synthesis of complex target molecules.
The fluorine atom at the 5-position also plays a significant role in modulating the electronic properties of the pyridinone ring, influencing its reactivity and the properties of the resulting molecules. Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability of drug candidates.
Scaffold Diversity Generation through Derivatization
The trifunctional nature of this compound provides multiple avenues for derivatization, leading to the generation of a wide variety of chemical scaffolds. The differential reactivity of the bromo and fluoro substituents allows for sequential and site-selective modifications.
Transition metal-catalyzed reactions at the bromine position are a primary method for introducing diversity. A summary of potential cross-coupling reactions is presented in the table below:
| Reaction Type | Coupling Partner | Introduced Moiety | Potential Catalyst |
| Suzuki-Miyaura Coupling | Boronic acids/esters | Aryl, Heteroaryl, Alkyl | Palladium catalysts (e.g., Pd(PPh₃)₄) |
| Stille Coupling | Organostannanes | Various organic groups | Palladium catalysts |
| Sonogashira Coupling | Terminal alkynes | Alkynyl groups | Palladium and Copper catalysts |
| Buchwald-Hartwig Amination | Amines | Amino groups | Palladium catalysts |
| Heck Coupling | Alkenes | Alkenyl groups | Palladium catalysts |
Beyond cross-coupling reactions, the pyridinone ring itself can undergo various transformations. For example, nucleophilic aromatic substitution of the fluorine atom, although generally less facile than reactions at the bromine position, can be achieved under specific conditions, further expanding the possibilities for scaffold diversification.
Development of Libraries of Pyridinone-Containing Compounds
The amenability of this compound to a range of chemical transformations makes it an ideal starting material for the construction of compound libraries for high-throughput screening in drug discovery and materials science. By systematically varying the coupling partners in cross-coupling reactions at the 3-position, large and diverse libraries of pyridinone derivatives can be readily synthesized.
This parallel synthesis approach allows for the rapid exploration of the chemical space around the pyridinone core. The resulting libraries of compounds can then be screened for a variety of biological activities or material properties. The fluorinated nature of the core scaffold is particularly advantageous in the context of medicinal chemistry, as it can impart favorable pharmacological properties to the library members.
While specific, large-scale library synthesis efforts starting from this compound are not prominently detailed in the scientific literature, the principles of combinatorial chemistry strongly support its utility in this area. The robust and versatile reactivity of the bromo-substituent, combined with the modular nature of cross-coupling reactions, provides a powerful platform for the efficient generation of novel chemical entities.
Medicinal Chemistry Relevance of the Pyridinone Structural Motif
Pyridinone as a Versatile Privileged Scaffold for Rational Molecular Design
The pyridinone core is widely regarded as a "privileged scaffold" in drug discovery. This concept, introduced by Evans et al., describes molecular frameworks that are capable of binding to multiple, unrelated biological targets, thereby serving as a fertile ground for the development of new drugs. mdpi.com The pyridinone scaffold fits this description perfectly, as its derivatives have shown a wide array of biological effects, including antitumor, antimicrobial, anti-inflammatory, and antiviral activities. nih.govnih.govresearchgate.net
The utility of the pyridinone scaffold in rational molecular design is enhanced by its synthetic accessibility. nih.gov Feasible and well-established synthetic routes, such as condensation reactions, allow for systematic structural modifications. nih.gov This enables medicinal chemists to create large libraries of pyridinone derivatives with diverse substitution patterns, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. nih.govnih.gov The five derivatizable positions on the pyridinone ring provide ample opportunity for chemical modification to fine-tune the pharmacological profile of the resulting molecules. nih.govfrontiersin.org
The application of the pyridinone scaffold is evident in the development of drugs for a wide range of diseases. For instance, pyridinone-containing molecules have been designed as potent inhibitors of various enzymes, including protein kinases, histone deacetylase (HDAC), and isocitrate dehydrogenase (IDH). nih.govbohrium.comfrontiersin.org This has led to the discovery of promising anticancer agents. Furthermore, the pyridinone motif is a key component in non-nucleoside reverse transcriptase inhibitors (NNRTIs) for the treatment of HIV. nih.gov
Structural Features Contributing to Ligand-Target Interactions
The effectiveness of pyridinone-based drugs is largely due to the structural features of the scaffold that facilitate strong and specific interactions with biological targets. The pyridinone ring possesses both hydrogen bond donor and acceptor capabilities, a crucial characteristic for molecular recognition. nih.govnih.gov The endocyclic nitrogen atom and the exocyclic carbonyl group can act as hydrogen bond acceptors, while the N-H group in unsubstituted pyridinones can serve as a hydrogen bond donor. nih.govfrontiersin.org
These hydrogen bonding capabilities are particularly important in the interaction of pyridinone-based inhibitors with protein kinases. The pyridinone moiety can mimic the hydrogen bonding pattern of the peptide backbone, enabling it to bind effectively to the hinge region of the kinase active site. nih.govnih.gov For example, X-ray crystallography has shown that the N-H of the pyridinone ring can form a crucial hydrogen bond with the backbone carbonyl of key residues in the kinase hinge. nih.gov
Beyond hydrogen bonding, the pyridinone ring can engage in other important non-covalent interactions. The aromatic nature of the ring allows for π-π stacking and hydrophobic interactions with aromatic amino acid residues in the binding pocket. researchgate.netmdpi.com Furthermore, the planar structure of the pyridinone ring provides a rigid core that can orient substituents in a defined three-dimensional space, optimizing their interactions with the target protein. acs.org The strategic placement of substituents on the pyridinone ring can further enhance binding affinity through additional hydrophobic, electrostatic, or cation-π interactions. researchgate.net
Strategies for Modulating Physicochemical Properties within the Pyridinone Framework
A key advantage of the pyridinone scaffold is the ability to modulate the physicochemical properties of the molecule to improve its drug-like characteristics. Properties such as solubility, lipophilicity, metabolic stability, and membrane permeability can be fine-tuned through chemical modifications of the pyridinone core and its substituents. nih.govrsc.orgnih.gov
The electronic properties of the pyridinone ring can also be modulated by the introduction of electron-donating or electron-withdrawing groups. These modifications can influence the pKa of the molecule, its susceptibility to metabolism, and its ability to participate in certain biological interactions. For example, attaching electron-withdrawing groups to the ring can increase the acidity of the N-H proton, potentially enhancing hydrogen bonding interactions with the target. nih.gov
Pyridinone as a Bioisosteric Replacement for Other Heterocyclic Systems
Bioisosterism, the replacement of a functional group with another that has similar physical or chemical properties, is a widely used strategy in drug design to improve potency, selectivity, or pharmacokinetic properties. The pyridinone scaffold is a versatile bioisostere for a variety of other cyclic and acyclic systems. nih.govfrontiersin.org
The 2-pyridinone motif is often used as a bioisosteric replacement for a phenyl ring. nih.gov This substitution can introduce a hydrogen bond donor and acceptor, potentially forming new interactions with the target protein and improving aqueous solubility. For instance, in the development of inhibitors for isocitrate dehydrogenase 1 (IDH1), replacing a phenyl ring with a pyridinone ring led to improved potency and solubility by introducing an additional hydrogen bond acceptor. nih.govfrontiersin.org
Pyridinones have also been employed as bioisosteres for amides, pyridines, pyrimidines, and other heterocyclic systems. nih.govfrontiersin.org This strategy can lead to compounds with improved metabolic stability, as the pyridinone ring is often more resistant to enzymatic degradation than an amide bond. rsc.orgnih.gov The ability of the pyridinone scaffold to mimic the spatial and electronic properties of other functional groups makes it a valuable tool for medicinal chemists in the optimization of lead compounds. nih.gov
Emerging Research Directions and Future Outlook
Advancements in Sustainable and Green Synthetic Methodologies
The principles of green chemistry are increasingly becoming integral to the synthesis of heterocyclic compounds, including pyridinones. Future research on 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one is expected to focus on developing more environmentally benign synthetic routes that improve upon traditional methods. Key areas of advancement will likely include the adoption of solvent-free reaction conditions, the use of aqueous media, and the implementation of multicomponent reactions to enhance atom economy.
Solvent-free reactions, conducted by heating a mixture of reactants without any solvent, represent a significant step towards greener synthesis. nih.gov This approach not only reduces volatile organic compound (VOC) emissions but can also lead to shorter reaction times and higher yields. nih.gov For the synthesis of pyridinone scaffolds, multicomponent reactions (MCRs), where multiple starting materials react in a single step to form a complex product, offer a streamlined and efficient alternative to stepwise syntheses. nih.govnih.gov These reactions are characterized by their high atom economy and simplified purification processes. nih.gov
The use of water as a solvent is another cornerstone of green chemistry that is applicable to pyridinone synthesis. researchgate.net Water is non-toxic, non-flammable, and readily available, making it an ideal medium for many organic reactions. Microwave-assisted synthesis has also been recognized as a green chemistry tool, often leading to dramatically reduced reaction times and improved yields for the synthesis of pyridine (B92270) derivatives. stackexchange.com
| Green Chemistry Approach | Potential Advantages for Synthesizing this compound |
| Solvent-Free Reactions | Reduced VOC emissions, potentially shorter reaction times, and higher yields. |
| Multicomponent Reactions (MCRs) | High atom economy, simplified procedures, and easier product purification. |
| Aqueous Media | Use of a non-toxic, non-flammable, and abundant solvent. |
| Microwave-Assisted Synthesis | Significant reduction in reaction time and potential for improved yields. |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization
| AI/ML Application | Impact on the Synthesis of this compound |
| Reaction Outcome Prediction | Faster identification of viable synthetic routes and reduction of experimental efforts. |
| Reaction Condition Optimization | Maximization of yield and purity with minimal experimentation. |
| Retrosynthetic Analysis | Discovery of novel and efficient synthetic pathways from simple starting materials. |
Exploration of Novel Catalytic Systems for Pyridinone Functionalization
The development of novel catalytic systems is a key driver of innovation in organic synthesis. For this compound, which possesses both bromine and fluorine substituents, the exploration of advanced catalytic methods for further functionalization holds immense potential. Transition-metal catalysis, particularly with palladium, has been instrumental in the C-H functionalization of pyridones, allowing for the introduction of new substituents at specific positions. researchgate.netnih.gov
Future research will likely focus on the development of more efficient and selective catalysts for cross-coupling reactions, C-H activation, and other transformations on the pyridinone ring. This could enable the synthesis of a diverse library of derivatives of this compound with tailored properties. Molybdenum-catalyzed asymmetric allylic alkylation is another promising area, offering potential for the creation of stereochemically complex pyridinone derivatives. acs.orgacs.org The use of Lewis acids to activate otherwise unreactive alkenyl pyridines for nucleophilic addition is also an area of active research. researchgate.net
| Catalytic Approach | Potential Application for this compound |
| Palladium-Catalyzed C-H Functionalization | Site-selective introduction of new functional groups onto the pyridinone core. researchgate.netnih.gov |
| Molybdenum-Catalyzed Asymmetric Alkylation | Enantioselective synthesis of chiral pyridinone derivatives. acs.orgacs.org |
| Lewis Acid Activation | Enabling nucleophilic additions to enhance molecular complexity. researchgate.net |
Development of Advanced Analytical Techniques for Structural and Mechanistic Insights
A deep understanding of the structure and reaction mechanisms is crucial for the rational design and synthesis of new molecules. Advanced analytical techniques, particularly Nuclear Magnetic Resonance (NMR) spectroscopy, play a pivotal role in this endeavor. For a fluorinated compound like this compound, ¹⁹F NMR spectroscopy is an exceptionally powerful tool. fluorine1.ru
The chemical shift of the fluorine atom is highly sensitive to its local electronic environment, making ¹⁹F NMR an excellent probe for studying subtle structural changes and intermolecular interactions. nih.gov Future research will likely leverage advanced NMR techniques, such as two-dimensional correlation experiments, to unambiguously assign the structure of complex derivatives and to study the kinetics and mechanisms of their formation. fluorine1.ru
Mass spectrometry is another indispensable tool for the characterization of novel compounds, providing precise molecular weight and fragmentation data that aids in structure elucidation. The combination of these advanced analytical methods will provide detailed insights into the reactivity of this compound and pave the way for its application in various scientific domains.
| Analytical Technique | Application and Insights for this compound |
| ¹⁹F NMR Spectroscopy | Sensitive probe of the local electronic environment, useful for structural and mechanistic studies. nih.gov |
| Advanced 2D NMR Techniques | Unambiguous structural assignment of complex derivatives and intermediates. fluorine1.ru |
| Mass Spectrometry | Precise molecular weight determination and fragmentation analysis for structural confirmation. |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for 3-Bromo-5-fluoro-1-methylpyridin-2(1H)-one?
- Methodological Answer : The compound can be synthesized via halogenation of a pre-functionalized pyridinone scaffold. For example:
Bromination : Introduce bromine at the 3-position using N-bromosuccinimide (NBS) under radical or electrophilic conditions .
Fluorination : Electrophilic fluorination (e.g., Selectfluor) at the 5-position, followed by methylation of the pyridinone nitrogen using methyl iodide .
- Critical Considerations : Monitor reaction progress via TLC or HPLC to avoid over-halogenation. Purification typically involves column chromatography (silica gel, ethyl acetate/hexane) or recrystallization.
Q. How can researchers characterize the purity and structure of this compound?
- Methodological Answer :
- NMR Spectroscopy : Compare H/C NMR shifts with analogous bromo-fluoro-pyridinones (e.g., 5-Bromo-2-hydroxy-4-methylpyridine: δ 8.2 ppm for aromatic protons ).
- Mass Spectrometry : Confirm molecular ion [M+H] at m/z 220 (CHBrFNO) .
- HPLC : Use a C18 column (acetonitrile/water gradient) to assess purity (>95% by area under the curve) .
- Melting Point : Compare with literature values (e.g., 198–202°C for 5-Bromo-4-methyl-2(1H)-pyridinone ).
Q. What safety protocols are essential when handling this compound?
- Methodological Answer :
- Hazard Mitigation : Wear nitrile gloves, goggles, and a lab coat. Use a fume hood to avoid inhalation (potential respiratory irritant) .
- Spill Management : Absorb with inert material (e.g., sand) and dispose as halogenated waste .
- Storage : Store in a desiccator at 2–8°C under inert gas (argon) to prevent degradation .
Advanced Research Questions
Q. How can reaction yields be optimized for regioselective bromination/fluorination?
- Methodological Answer :
- Regioselectivity Control : Use directing groups (e.g., methyl at N1) to favor bromination at C3 and fluorination at C5 .
- Catalytic Systems : Test Lewis acids (e.g., ZnCl) to enhance electrophilic substitution efficiency .
- Reaction Monitoring : Employ in-situ IR or Raman spectroscopy to track intermediate formation and adjust reagent stoichiometry dynamically.
Q. How to resolve contradictions in spectral data for bromo-fluoro-pyridinone derivatives?
- Methodological Answer :
- Cross-Validation : Compare experimental H NMR shifts with computational predictions (DFT calculations) to confirm assignments .
- Isotopic Labeling : Synthesize N-labeled analogs to clarify nitrogen-mediated coupling patterns in NMR.
- X-ray Crystallography : Resolve ambiguities in regiochemistry (e.g., differentiate C3 vs. C5 substitution) using single-crystal data .
Q. What strategies mitigate unexpected byproducts during multi-step synthesis?
- Methodological Answer :
- Intermediate Trapping : Quench aliquots at each step and analyze by LC-MS to identify side products (e.g., dihalogenated impurities) .
- Temperature Optimization : Lower reaction temperatures (<0°C) during halogenation to reduce radical side reactions .
- Protection/Deprotection : Temporarily protect reactive sites (e.g., hydroxyl groups) using trimethylsilyl (TMS) groups .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
